5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid 5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2168039-48-1
VCID: VC5199151
InChI: InChI=1S/C9H10ClNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13)
SMILES: CC1=C(C(=NC(=C1Cl)C)OC)C(=O)O
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63

5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid

CAS No.: 2168039-48-1

Cat. No.: VC5199151

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63

* For research use only. Not for human or veterinary use.

5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid - 2168039-48-1

Specification

CAS No. 2168039-48-1
Molecular Formula C9H10ClNO3
Molecular Weight 215.63
IUPAC Name 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H10ClNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13)
Standard InChI Key RNMVBEOZFLRMCK-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)OC)C(=O)O

Introduction

5-Chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridine derivative family. This compound is characterized by its pyridine ring substituted with chlorine, methoxy, and methyl groups, along with a carboxylic acid functional group. Its unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research due to potential applications in drug design and material science.

Synthesis

The synthesis of 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step reactions starting from appropriately substituted pyridine precursors. A general synthetic route may include:

  • Halogenation: Introduction of the chlorine atom at position 5 using reagents like thionyl chloride or N-chlorosuccinimide.

  • Methoxylation: Substitution of a hydroxyl group with a methoxy group via methylation using dimethyl sulfate or methyl iodide.

  • Carboxylation: Introduction of the carboxylic acid group through oxidation or Grignard reaction intermediates.

  • Methylation: Addition of methyl groups at positions 4 and 6 using Friedel-Crafts alkylation or related methods.

Applications

The compound's structural versatility makes it an attractive candidate for various applications:

  • Pharmaceutical Research: The pyridine ring is a common scaffold in drug development due to its ability to interact with biological targets.

  • Agrochemicals: Potential use as an intermediate in the synthesis of herbicides or fungicides.

  • Material Science: The functional groups allow for derivatization, enabling use in advanced materials or as ligands in coordination chemistry.

Analytical Characterization

Characterization of this compound can be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms the positions of substituents on the pyridine ring.

  • Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like carboxylic acid (-COOH) through characteristic absorption bands.

  • X-Ray Crystallography: Provides detailed insights into molecular geometry and intermolecular interactions.

Challenges and Future Directions

While the compound holds promise in various fields, challenges include:

  • Limited availability of detailed experimental data on its properties and reactivity.

  • Need for comprehensive studies on its toxicity and environmental impact.

Future research could focus on:

  • Exploring its derivatives for enhanced biological activity.

  • Investigating its role as a ligand in catalysis or material science applications.

  • Developing green synthesis methods to improve yield and reduce environmental impact.

This article provides an authoritative overview of 5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid based on available chemical knowledge while identifying areas for further exploration.

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